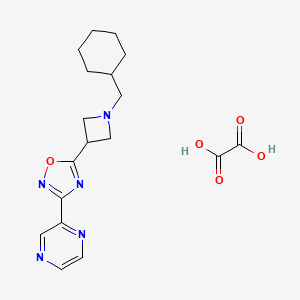
N-mesityl-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that have been gaining interest due to their broad biological activities and their potential in various applications .
Synthesis Analysis
The synthesis of triazole compounds has been a subject of interest in recent years . A series of 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another method involves the use of Al(Me)3 in toluene under N2 atmosphere .Molecular Structure Analysis
The molecular structure of triazole compounds has been studied using various techniques such as 1H NMR, 13C NMR, FT-IR, HRMS . These techniques provide detailed information about the molecular structure of the compounds.Chemical Reactions Analysis
Triazole compounds undergo various chemical reactions. For instance, 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Other reactions include oxidative and eliminative azide-dipolarophile cycloadditions, diazo transfer reactions and N-tosylhydrazone-mediated syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds have been studied using various techniques . These studies provide valuable information about the properties of these compounds, which can be useful in various applications.Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles play a crucial role in drug development due to their diverse properties. They are chemically stable, exhibit aromatic character, and possess strong dipole moments. Several medicinal compounds with a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs . Researchers continue to explore novel derivatives for potential therapeutic applications.
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, such as the Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition. These synthetic routes enable the preparation of diverse 1,2,3-triazole scaffolds for further functionalization .
Polymer Chemistry
1,2,3-Triazoles find applications in polymer science. Researchers have explored their incorporation into polymer backbones, leading to materials with tailored properties. These polymers exhibit enhanced stability, solubility, and mechanical strength .
Supramolecular Chemistry
Supramolecular assemblies based on 1,2,3-triazoles have been investigated for their host-guest interactions, self-assembly, and molecular recognition properties. These systems hold promise for applications in drug delivery, sensors, and catalysis .
Bioconjugation
1,2,3-Triazoles serve as excellent bioconjugation handles. Researchers use click chemistry approaches to attach biomolecules (such as proteins, peptides, or nucleic acids) to 1,2,3-triazole-modified substrates. This facilitates the development of targeted therapeutics and diagnostics .
Fluorescent Imaging
Fluorescent 1,2,3-triazole derivatives have been employed for cellular imaging. Their unique photophysical properties make them valuable tools for visualizing biological processes within living cells .
Zukünftige Richtungen
Triazole compounds have shown promise in various fields, including medicinal chemistry, agrochemistry, and material chemistry . Future research could focus on designing Multi-Target-Directed Ligands (MTDL), which are molecules that can modulate different targets relevant to the features of disease pathogenesis . This could lead to the development of new drugs for complex diseases such as Alzheimer’s Disease .
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)11(9(3)5-7)14-12(17)10-6-13-16-15-10/h4-6H,1-3H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVBKBLSUAGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NNN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-1H-1,2,3-triazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2758378.png)
![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)




![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)
![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)
![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)



